molecular formula C16H21N B176474 4-(1-Adamantyl)aniline CAS No. 1459-48-9

4-(1-Adamantyl)aniline

Cat. No. B176474
CAS RN: 1459-48-9
M. Wt: 227.34 g/mol
InChI Key: JMBDVVUBXKXCIU-UHFFFAOYSA-N
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Description

4-(1-Adamantyl)aniline is a chemical compound with the molecular formula C16H21N . It is also known by other names such as 4-(adamantan-1-yl)aniline and 4-Adamantan-1-yl-phenylamine . The molecular weight of this compound is 227.34 g/mol .


Synthesis Analysis

The synthesis of polymers carrying adamantyl substituents in their side chains has been reported . These polymers are synthesized using typical polymer reactions of introducing adamantyl groups into existing polymers and the polymerization of monomers bearing pendant adamantyl groups . The addition polymerization of adamantyl-containing vinyl monomers such as α-olefins, acetylenes, (meth)acrylates, (meth)acrylamides, vinyl ethers, 1,3-dienes, and styrenes is described .


Molecular Structure Analysis

The molecular structure of 4-(1-Adamantyl)aniline is characterized by a rigid adamantane moiety attached to an aniline group . The InChI key for this compound is JMBDVVUBXKXCIU-UHFFFAOYSA-N .


Chemical Reactions Analysis

The synthesis of polymers carrying adamantyl substituents involves the addition polymerization of adamantyl-containing vinyl monomers . In several cases, the introduced adamantyl groups afford steric hindrance to prevent side reactions and control the addition modes of the polymerization .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-(1-Adamantyl)aniline include a molecular weight of 227.34 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 1, and a rotatable bond count of 1 . Its exact mass and monoisotopic mass are both 227.167399674 g/mol . The topological polar surface area is 26 Ų .

Scientific Research Applications

  • Field : Organic & Biomolecular Chemistry

    • Application : Adamantane derivatives have diverse applications in medicinal chemistry, catalyst development, and nanomaterials . They are known for their unique structural, biological, and stimulus-responsive properties .
    • Methods : The synthesis of substituted adamantanes is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives . A wide range of radical-based functionalization reactions directly convert diamondoid C–H bonds to C–C bonds, providing a variety of products incorporating diverse functional groups .
    • Results : Recent advances in the area of selective C–H functionalization are highlighted with an emphasis on the H-atom abstracting species and their ability to activate the particularly strong C–H bonds that are characteristic of these caged hydrocarbons .
  • Field : Petroleum Chemistry

    • Application : Unsaturated adamantane derivatives are used in the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .
    • Methods : Unsaturated adamantane derivatives can be divided into three major groups: dehydroadamantanes; compounds with exocyclic double bonds; and compounds with multiple side-chain bonds . The synthesis of these derivatives involves various techniques, including reduction, addition, and dehydrogenation .
    • Results : The high reactivity of these compounds offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives .
  • Field : Nanotechnology

    • Application : Vinyl-disubstituted adamantanes, a type of unsaturated adamantane derivative, can be used as nanowires to link semiconductor contact surfaces .
    • Methods : The synthesis of vinyl-disubstituted adamantanes involves various techniques, including reduction, addition, and dehydrogenation .
    • Results : The successful synthesis of these compounds provides a new method for connecting semiconductor contact surfaces, which could have significant implications for the development of nanoscale devices .
  • Field : Synthetic Chemistry

    • Application : 1-Benzyloxy-4-(2-hydroxy-2-adamantyl)naphthalene can be reduced to produce 4-(2-adamantylidene)naphthalene-1(4H)-one . This compound has potential applications in various areas of synthetic chemistry .
    • Methods : The synthesis involves the reduction of 1-benzyloxy-4-(2-hydroxy-2-adamantyl)naphthalene .
    • Results : The reaction yields 4-(2-adamantylidene)naphthalene-1(4H)-one in 83% yield .
  • Field : Materials Science

    • Application : Adamantane derivatives are used in the creation of new materials based on natural and synthetic nanodiamonds . These materials have potential applications in various scientific and practical purposes .
    • Methods : The synthesis of these materials involves the use of unsaturated adamantane derivatives, which offer extensive opportunities for their utilization as starting materials .
    • Results : The development of these new materials based on natural and synthetic nanodiamonds represents a significant advance in materials science .
  • Field : Biochemistry

    • Application : Adamantane derivatives have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials . They are known for their unique structural, biological, and stimulus-responsive properties .
    • Methods : The synthesis of substituted adamantanes is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives .
    • Results : The wide range of radical-based functionalization reactions directly convert diamondoid C–H bonds to C–C bonds, providing a variety of products incorporating diverse functional groups .

properties

IUPAC Name

4-(1-adamantyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N/c17-15-3-1-14(2-4-15)16-8-11-5-12(9-16)7-13(6-11)10-16/h1-4,11-13H,5-10,17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMBDVVUBXKXCIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C4=CC=C(C=C4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60344654
Record name 4-(1-Adamantyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60344654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1-Adamantyl)aniline

CAS RN

1459-48-9
Record name 4-(1-Adamantyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60344654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4 mL of ethyl acetate was added to 678 mg (2.07 mmol) of tert-butyl [4-(adamantan-1-yl)phenyl]carbamate, and then 4 mL of 4N hydrogen chloride/ethyl acetate was added at 0° C. The mixture was stirred at room temperature for 10 hours. The solvent was distilled off under reduced pressure, and ethyl acetate was added to the residue. The resultant was washed with an aqueous sodium hydrogen carbonate solution and saturated saline in this order, and dried over anhydrous sodium sulfate. The solvent was distilled off under reduced pressure, thereby quantitatively giving 4-(adamantan-1-yl)aniline.
Quantity
4 mL
Type
reactant
Reaction Step One
Name
tert-butyl [4-(adamantan-1-yl)phenyl]carbamate
Quantity
678 mg
Type
reactant
Reaction Step Two
Quantity
4 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
C Tzitzoglaki, A Hoffmann, A Turcu, C Liolios… - 2021 - chemrxiv.org
One challenge facing anti-influenza drug development is the heterogeneity of the circulating influenza A viruses, which comprise several strains with variable susceptibility to antiviral …
Number of citations: 3 chemrxiv.org
IA Novakov, BS Orlinson, RV Brunilin… - Chemistry of …, 2006 - Springer
A method has been developed for the synthesis of N 2 -adamantyl-2-amino-6-methyl-4(3H)-pyrimidinones based on the reaction of (adamant-1-yl)alkylamine with 2-(ethylsulfanyl)-6-…
Number of citations: 8 link.springer.com
BR Dible, RE Cowley, PL Holland - Organometallics, 2011 - ACS Publications
A new series of exceptionally bulky N-heterocyclic carbene (NHC) ligands is based on 1,3-bis-2′,6′-diisopropylphenylimidazol-2-ylidene (IPr), through substitution of large groups at …
Number of citations: 43 pubs.acs.org
A Poirot, C Vanucci-Bacqué, B Delavaux-Nicot… - Dalton …, 2021 - pubs.rsc.org
Strongly luminescent tricarbonylrhenium(I) complexes are promising candidates in the field of optical materials. In this study, three new complexes bearing a 3-(2-pyridyl)-1,2,4-triazole (…
Number of citations: 4 pubs.rsc.org
J Tomecek, A Cablova, A Hromádková… - The Journal of …, 2021 - ACS Publications
Multitopic supramolecular guests with finely tuned affinities toward widely explored cucurbit[n]urils (CBs) and cyclodextrins (CDs) have been recently designed and tested as functional …
Number of citations: 12 pubs.acs.org
C Tzitzoglaki, K McGuire, A Konstantinidi, P Lagarias… - 2020 - chemrxiv.org
In an attempt to synthesize potent blockers of the influenza A M2 S31N proton channel with modifications of amantadine, we used MD simulations and MM-PBSA calculations to project …
Number of citations: 3 chemrxiv.org
C Tzitzoglaki, K McGuire, A Konstantinidi, P Lagarias… - … .s3.amazonaws.com
1 Abstract In an attempt to synthesize potent blockers of the influenza A M2 S31N proton channel with modifications of amantadine, we used MD simulations and MM-PBSA calculations …
ИА Новаков, БС Орлинсон, ЕН Савельев… - 2015 - elibrary.ru
Изобретение относится к способу получения 4-(1-адамантил) анилина, который является исходным соединением для получения производных адамантана, обладающих …
Number of citations: 0 elibrary.ru
ИА Новаков, БС Орлинсон, НН Мамутова… - Известия …, 2015 - vstu.ru
В литературе описано несколько способов получения 4-(1-адамантил) анилина. Так, например, известны способы, при которых 1-адамантанол взаимодействует с анилином …
Number of citations: 2 www.vstu.ru

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